molecular formula C39H44N4O13 B12698272 3-(benzylamino)-N-[2-[3-[2-[3-(benzylamino)propanoylamino]phenoxy]-2-hydroxypropoxy]phenyl]propanamide;oxalic acid CAS No. 121033-21-4

3-(benzylamino)-N-[2-[3-[2-[3-(benzylamino)propanoylamino]phenoxy]-2-hydroxypropoxy]phenyl]propanamide;oxalic acid

Cat. No.: B12698272
CAS No.: 121033-21-4
M. Wt: 776.8 g/mol
InChI Key: YBRNFFSRIDLPSS-UHFFFAOYSA-N
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Description

3-(benzylamino)-N-[2-[3-[2-[3-(benzylamino)propanoylamino]phenoxy]-2-hydroxypropoxy]phenyl]propanamide;oxalic acid is a complex organic compound with potential applications in various scientific fields. This compound features multiple functional groups, including amine, amide, and phenoxy groups, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(benzylamino)-N-[2-[3-[2-[3-(benzylamino)propanoylamino]phenoxy]-2-hydroxypropoxy]phenyl]propanamide typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to further reactions to form the final product. Common synthetic routes include:

    Amidation Reactions: The formation of amide bonds between benzylamine and carboxylic acid derivatives.

    Hydroxylation: The addition of hydroxyl groups to the intermediate compounds.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

3-(benzylamino)-N-[2-[3-[2-[3-(benzylamino)propanoylamino]phenoxy]-2-hydroxypropoxy]phenyl]propanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or quinones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the compound.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halides, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.

Scientific Research Applications

3-(benzylamino)-N-[2-[3-[2-[3-(benzylamino)propanoylamino]phenoxy]-2-hydroxypropoxy]phenyl]propanamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(benzylamino)-N-[2-[3-[2-[3-(benzylamino)propanoylamino]phenoxy]-2-hydroxypropoxy]phenyl]propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-benzylamino-3-hydroxy-propionic acid
  • 3-benzylamino-2-(2,4-dichloro-5-fluoro-3-nitro-benzoyl)-acrylic acid ethyl ester
  • 1-benzylamino-3-[3-(3-benzylamino-2-hydroxy-propoxy)-phenoxy]-propan-2-ol

Uniqueness

Compared to similar compounds, 3-(benzylamino)-N-[2-[3-[2-[3-(benzylamino)propanoylamino]phenoxy]-2-hydroxypropoxy]phenyl]propanamide stands out due to its unique combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

121033-21-4

Molecular Formula

C39H44N4O13

Molecular Weight

776.8 g/mol

IUPAC Name

3-(benzylamino)-N-[2-[3-[2-[3-(benzylamino)propanoylamino]phenoxy]-2-hydroxypropoxy]phenyl]propanamide;oxalic acid

InChI

InChI=1S/C35H40N4O5.2C2H2O4/c40-29(25-43-32-17-9-7-15-30(32)38-34(41)19-21-36-23-27-11-3-1-4-12-27)26-44-33-18-10-8-16-31(33)39-35(42)20-22-37-24-28-13-5-2-6-14-28;2*3-1(4)2(5)6/h1-18,29,36-37,40H,19-26H2,(H,38,41)(H,39,42);2*(H,3,4)(H,5,6)

InChI Key

YBRNFFSRIDLPSS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNCCC(=O)NC2=CC=CC=C2OCC(COC3=CC=CC=C3NC(=O)CCNCC4=CC=CC=C4)O.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O

Origin of Product

United States

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